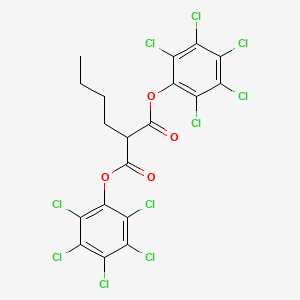
Bis(pentachlorophenyl) butylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentachlorophenyl) butylpropanedioate is an organic compound known for its unique chemical structure and properties. It is a derivative of pentachlorophenol, which is widely used as a pesticide and disinfectant. The compound is characterized by the presence of two pentachlorophenyl groups attached to a butylpropanedioate backbone, making it highly chlorinated and stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl) butylpropanedioate typically involves the esterification of pentachlorophenol with butylpropanedioic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(pentachlorophenyl) butylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Bis(pentachlorophenyl) butylpropanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of bis(pentachlorophenyl) butylpropanedioate involves its interaction with cellular components, leading to various biochemical effects. The compound targets specific enzymes and proteins, inhibiting their activity and disrupting cellular processes. The chlorinated phenyl groups enhance its binding affinity to molecular targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentachlorophenyl) oxalate
- Bis(4-nitrophenyl) oxalate
- Pentachlorophenol
Uniqueness
Bis(pentachlorophenyl) butylpropanedioate is unique due to its butylpropanedioate backbone, which imparts distinct chemical and physical properties compared to other similar compounds. Its high chlorination level enhances its stability and reactivity, making it suitable for various applications .
Properties
CAS No. |
61760-23-4 |
|---|---|
Molecular Formula |
C19H10Cl10O4 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) 2-butylpropanedioate |
InChI |
InChI=1S/C19H10Cl10O4/c1-2-3-4-5(18(30)32-16-12(26)8(22)6(20)9(23)13(16)27)19(31)33-17-14(28)10(24)7(21)11(25)15(17)29/h5H,2-4H2,1H3 |
InChI Key |
QLOYXDPMHOQHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















